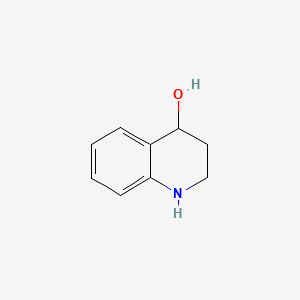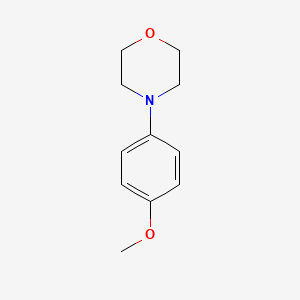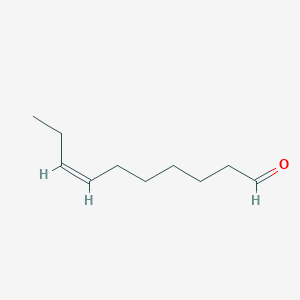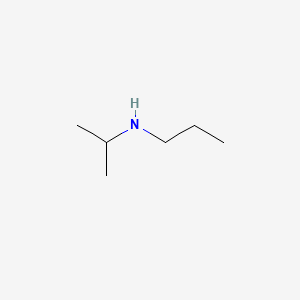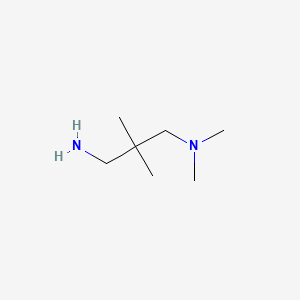
N,N,2,2-Tetrametil-1,3-propandiamina
Descripción general
Descripción
N,N,2,2-Tetramethyl-1,3-propanediamine is an organic compound with the molecular formula C₇H₁₈N₂. It is also known by its synonym, N,N-Dimethylneopentanediamine. This compound is characterized by its two amine groups and four methyl groups, making it a diamine with significant steric hindrance due to the bulky methyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
N,N,2,2-Tetramethyl-1,3-propanediamine has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
N,N,2,2-Tetramethyl-1,3-propanediamine is an acyclic tertiary amine
Mode of Action
It is known to show the ability to absorb co2 when dissolved in aqueous solution .
Pharmacokinetics
Its physical properties such as boiling point (155-158 °c), density (0818 g/mL at 25 °C), and refractive index (n20/D 14355) are known .
Análisis Bioquímico
Biochemical Properties
N,N,2,2-Tetramethyl-1,3-propanediamine plays a significant role in biochemical reactions, particularly as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It interacts with various enzymes and proteins, facilitating catalytic processes. The compound’s ability to absorb CO2 when dissolved in aqueous solution highlights its potential in biochemical applications . Additionally, N,N,2,2-Tetramethyl-1,3-propanediamine is used as a catalyst in the Baylis-Hillman reaction of cycloalkenones .
Cellular Effects
N,N,2,2-Tetramethyl-1,3-propanediamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with enzymes and proteins can lead to changes in cellular function, impacting processes such as cell growth and differentiation. The compound’s role as a catalyst in biochemical reactions further underscores its importance in cellular activities .
Molecular Mechanism
At the molecular level, N,N,2,2-Tetramethyl-1,3-propanediamine exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular pathways, contributing to its biochemical significance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,2,2-Tetramethyl-1,3-propanediamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N,N,2,2-Tetramethyl-1,3-propanediamine remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of N,N,2,2-Tetramethyl-1,3-propanediamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular pathways . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
N,N,2,2-Tetramethyl-1,3-propanediamine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as a ligand and catalyst highlights its importance in metabolic processes. It can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical significance .
Transport and Distribution
Within cells and tissues, N,N,2,2-Tetramethyl-1,3-propanediamine is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
N,N,2,2-Tetramethyl-1,3-propanediamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biochemical interactions . The precise localization of N,N,2,2-Tetramethyl-1,3-propanediamine is essential for understanding its role in cellular processes and optimizing its use in research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,2,2-Tetramethyl-1,3-propanediamine can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-1,3-propanediamine with formaldehyde and formic acid. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, N,N,2,2-Tetramethyl-1,3-propanediamine is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N,N,2,2-Tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with N,N,2,2-Tetramethyl-1,3-propanediamine include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve alkyl halides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce simpler amines. Substitution reactions can result in various alkylated amines .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- 2,2-Dimethyl-1,3-propanediamine
Uniqueness
N,N,2,2-Tetramethyl-1,3-propanediamine is unique due to its high steric hindrance, which affects its reactivity and selectivity in chemical reactions. This property distinguishes it from other similar compounds, making it valuable in specific applications where such characteristics are desired .
Propiedades
IUPAC Name |
N',N',2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDIVZQLPBUHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068844 | |
| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53369-71-4 | |
| Record name | N,N,2,2-Tetramethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53369-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N1,2,2-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,2,2-Tetramethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,2-tetramethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N,2,2-Tetramethyl-1,3-propanediamine in the synthesis of the reported nickel(II) complex?
A1: N,N,2,2-Tetramethyl-1,3-propanediamine acts as a precursor to the Schiff base ligand (L) in the synthesis of the nickel(II) complex. It reacts with pyridine-2-aldehyde to form the Schiff base, which then coordinates to the nickel(II) ions, ultimately contributing to the formation of the 1D polymeric structure bridged by azide ligands [].
Q2: How does the structure of the synthesized nickel(II) complex influence its magnetic properties?
A2: The nickel(II) complex forms a 1D polymeric structure with alternating single and double azide bridges between the nickel(II) ions. This specific arrangement leads to magnetic interactions between the nickel(II) centers. The magnetic susceptibility data, fitted using the Borris-Almenar formula for alternating S = 1 chains, reveals antiferromagnetic coupling (J = -106.7 cm-1) between the nickel(II) ions within the chain [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




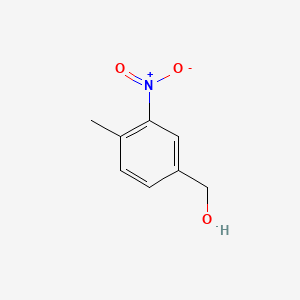
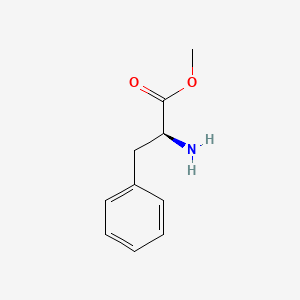
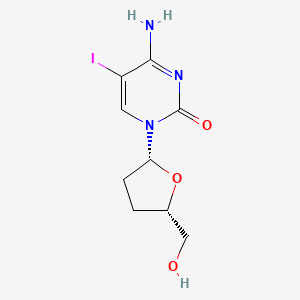
![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)



